molecular formula C13H19N5O4 B13768997 Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide CAS No. 65427-78-3

Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide

Cat. No.: B13768997
CAS No.: 65427-78-3
M. Wt: 309.32 g/mol
InChI Key: RKSSOOANULPKNP-UHFFFAOYSA-N
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Description

Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide is a complex organic compound known for its unique structural properties and diverse applications in scientific research This compound belongs to the class of benzofurazans, which are heterocyclic compounds containing a fused benzene and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and THF are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted benzofurazan compounds .

Scientific Research Applications

Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also bind to proteins and enzymes, altering their activity and function. The pathways involved in its action include oxidative stress response and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzofurazan: The parent compound with similar structural features but lacking the nitro and diethylamino groups.

    Nitrobenzofurazan: Contains a nitro group but lacks the diethylamino propylamino group.

    Diethylaminobenzofurazan: Contains the diethylamino group but lacks the nitro group.

Uniqueness

Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide is unique due to the presence of both nitro and diethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

65427-78-3

Molecular Formula

C13H19N5O4

Molecular Weight

309.32 g/mol

IUPAC Name

N',N'-diethyl-N-(4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium-5-yl)propane-1,3-diamine

InChI

InChI=1S/C13H19N5O4/c1-3-16(4-2)9-5-8-14-10-6-7-11-12(13(10)17(19)20)15-22-18(11)21/h6-7,14H,3-5,8-9H2,1-2H3

InChI Key

RKSSOOANULPKNP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=C(C2=NO[N+](=C2C=C1)[O-])[N+](=O)[O-]

Origin of Product

United States

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